molecular formula C14H28N2 B12855073 4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine

4-Methyl-2-[4-(1-pyrrolidinyl)butyl]piperidine

Cat. No.: B12855073
M. Wt: 224.39 g/mol
InChI Key: JHDUVXMQMAGQPX-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine is a compound that features a piperidine ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine typically involves the reaction of 4-methylpiperidine with 1-(4-chlorobutyl)pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups into corresponding alkanes or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring, similar to the piperidine moiety in the compound.

    4-(Pyrrolidin-1-yl)butyl derivatives: Compounds with similar structural features but different substituents.

Uniqueness

4-Methyl-2-(4-(pyrrolidin-1-yl)butyl)piperidine is unique due to the combination of both piperidine and pyrrolidine rings in its structure, providing a versatile scaffold for the development of bioactive molecules. This dual-ring system enhances its potential for diverse chemical modifications and biological activities.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

4-methyl-2-(4-pyrrolidin-1-ylbutyl)piperidine

InChI

InChI=1S/C14H28N2/c1-13-7-8-15-14(12-13)6-2-3-9-16-10-4-5-11-16/h13-15H,2-12H2,1H3

InChI Key

JHDUVXMQMAGQPX-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CCCCN2CCCC2

Origin of Product

United States

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